Scaffold-Class H3 Receptor Antagonist Potency: Azaspiro[2.5]octane Carboxamide Series Yields Nanomolar IC₅₀ Values
The azaspiro[2.5]octane carboxamide scaffold, of which the target compound is a difluorinated derivative, has been validated as a source of nanomolar-potent histamine H3 receptor (H3R) antagonists. In the seminal J Med Chem study by Brown et al., multiple scaffold modifications were tolerated, yielding compounds with functional H3R IC₅₀ values in the low nanomolar range. The exemplar compound 6s – a spirofused piperazine amide structurally analogous to the target compound – demonstrated an H3R IC₅₀ with free-plasma exposures approximately 50-fold above the IC₅₀ following intravenous dosing in mice, and a brain-to-plasma ratio of ~3 [1]. This establishes a class-level expectation of CNS-penetrant H3R antagonism for the target compound, differentiating it from non-spirocyclic H3 antagonists that often exhibit poorer brain partitioning.
| Evidence Dimension | H3R functional antagonist potency (class-level) |
|---|---|
| Target Compound Data | Not directly assayed; inferred from scaffold class |
| Comparator Or Baseline | Compound 6s (structurally related spirofused piperazine amide): H3R IC₅₀ in low nanomolar range; free-plasma exposure ~50× IC₅₀; brain-to-plasma ratio ~3 (mouse, i.v.) |
| Quantified Difference | Class-level: scaffold tolerates modifications; nanomolar H3R IC₅₀ achievable. Direct comparative data for target compound not publicly available. |
| Conditions | H3R functional assay; mouse PK (i.v. dosing); mouse novel object recognition model (1, 3, 10 mg/kg s.c.) [1] |
Why This Matters
Procurement for H3R-targeted CNS programmes is supported by scaffold-level evidence of nanomolar potency and brain penetration, a differentiated advantage over non-spirocyclic piperazine amides.
- [1] Brown DG, Bernstein PR, Griffin A, et al. Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. J Med Chem. 2014;57(3):733-758. doi:10.1021/jm4014828. View Source
